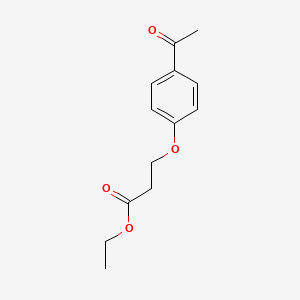

Ethyl 3-(4-acetylphenoxy)propanoate

Description

Ethyl 3-(4-acetylphenoxy)propanoate is an ester derivative featuring a phenoxy group substituted with an acetyl moiety at the para position, linked via a propanoate chain to an ethyl ester. This structure imparts unique physicochemical properties, such as moderate polarity due to the ester and acetyl groups, which influence solubility, stability, and reactivity.

Properties

IUPAC Name |

ethyl 3-(4-acetylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-13(15)8-9-17-12-6-4-11(5-7-12)10(2)14/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGQWJIXCXLVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 3-(4-acetylphenoxy)propanoate is widely used in scientific research due to its versatile chemical properties. It finds applications in:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceuticals and as a potential therapeutic agent.

Industry: In the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-acetylphenoxy)propanoate exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are typically specific to the end product and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related esters, emphasizing substituent effects on properties and applications.

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Analysis

Functional Group Impact on Reactivity and Applications Electron-Donating vs. Volatility and Aroma: Ethyl 3-(methylthio)propanoate’s methylthio group contributes to its high volatility and role as a key pineapple aroma compound (odor activity value = 42.67–91.21 µg·kg⁻¹) . In contrast, the acetylphenoxy derivative’s bulkier structure likely reduces volatility, directing it toward non-volatile applications.

Bioactivity and Industrial Relevance Agrochemicals: Ethyl 3-(isopropylamino)propanoate’s amino group facilitates its use in synthesizing Benfuracarb, a carbamate insecticide, highlighting how nitrogen-containing substituents expand agrochemical utility . Pharmaceuticals: The trifluoromethyl group in ethyl 3-(4-(trifluoromethyl)phenyl)propanoate improves metabolic stability and lipophilicity, a trait valuable in drug design . Ethyl 3-(4-acetylphenoxy)propanoate’s acetyl group may similarly enhance binding to biological targets.

Structural Isomerism and Niche Roles Phenoxy vs.

Table 2: Comparative Physicochemical Data

| Property | Ethyl 3-(4-acetylphenoxy)propanoate | Ethyl 3-(methylthio)propanoate | Ethyl 3-(2-furyl)propanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 252.27 | 148.22 | 168.19 |

| Boiling Point | Estimated >200°C | ~150–170°C (volatile ester) | ~180–200°C |

| Solubility | Moderate in organic solvents | High in ethanol/water | Low in water |

| Key Application | Pharmaceutical intermediate | Flavor/aroma industry | Specialty chemical synthesis |

Biological Activity

Ethyl 3-(4-acetylphenoxy)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethyl 3-(4-acetylphenoxy)propanoate is an ester derivative characterized by the presence of an acetylphenoxy group. The chemical structure can be represented as follows:

This compound features a propanoate backbone with an acetyl group attached to a phenoxy moiety, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of ethyl esters, including those similar to ethyl 3-(4-acetylphenoxy)propanoate, exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines, including:

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

In one study, the antiproliferative activity was quantified using IC50 values (the concentration required to inhibit cell growth by 50%). Compounds analogous to ethyl 3-(4-acetylphenoxy)propanoate showed IC50 values ranging from 11 μM to 0.69 μM against HeLa cells, indicating a potent anticancer effect compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

The mechanism by which ethyl 3-(4-acetylphenoxy)propanoate exerts its biological effects is likely multifaceted. Research indicates that similar compounds may act through:

- Inhibition of Heat Shock Protein 90 (HSP90) : This protein is crucial for cancer cell survival and proliferation.

- TRAP1 Signaling Pathway : Targeting this pathway can lead to apoptosis in cancer cells.

Molecular docking studies have suggested that these compounds bind effectively to the active sites of these proteins, disrupting their function and leading to increased apoptosis in cancerous cells .

Case Study: In Vitro Efficacy

A notable case study involved testing ethyl 3-(4-acetylphenoxy)propanoate on various cancer cell lines. The results indicated:

| Cell Line | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| HCT-116 | 0.12 | High |

| HeLa | 0.69 | Moderate |

| HEK-293 (normal) | >100 | Low |

This table illustrates the selectivity of the compound towards cancer cells compared to normal cells, highlighting its potential as a targeted therapeutic agent .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of ethyl 3-(4-acetylphenoxy)propanoate is essential for evaluating its therapeutic potential. Preliminary studies suggest that:

- Absorption : Rapidly absorbed after administration.

- Metabolism : Primarily metabolized in the liver, with significant conversion into various metabolites that may retain biological activity.

- Elimination : Exhibits a half-life conducive for therapeutic use, although specific data on this compound remains limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.